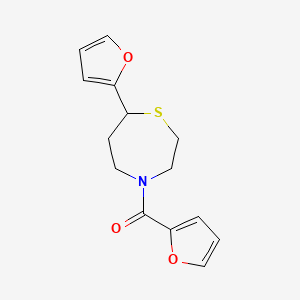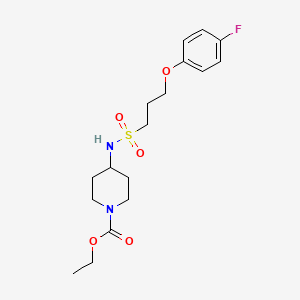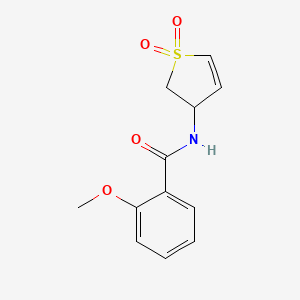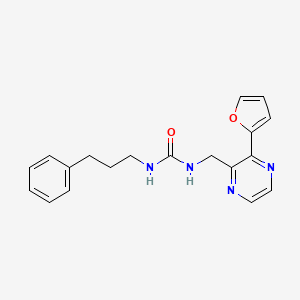
1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(3-phenylpropyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(3-phenylpropyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential for use in various research applications. This compound is commonly referred to as FPU-1 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of FPU-1 involves the inhibition of the enzyme glycogen synthase kinase 3 beta (GSK-3β). GSK-3β is a key enzyme involved in the regulation of various cellular processes, including cell growth and proliferation, apoptosis, and metabolism. Inhibition of GSK-3β by FPU-1 leads to the activation of various signaling pathways, which can have a variety of effects on cellular processes.
Biochemical and Physiological Effects:
FPU-1 has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of GSK-3β, FPU-1 has been shown to modulate the activity of various other enzymes and signaling pathways. FPU-1 has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases and oxidative stress-related disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FPU-1 has several advantages for use in lab experiments. It is a highly specific inhibitor of GSK-3β, making it a valuable tool for studying the role of this enzyme in various cellular processes. Additionally, FPU-1 has been shown to have low toxicity and high stability, making it a safe and reliable compound for use in lab experiments. However, one limitation of FPU-1 is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on FPU-1. One area of research is the development of new cancer therapies based on the inhibition of GSK-3β by FPU-1. Additionally, FPU-1 has shown promise for the treatment of various neurological disorders, and further research is needed to explore its potential in this area. Other future directions for research on FPU-1 include the study of its effects on other cellular processes and the development of new methods for improving its solubility in aqueous solutions.
Conclusion:
In conclusion, FPU-1 is a valuable chemical compound that has gained significant attention in the scientific community due to its potential for use in various research applications. Its synthesis method has been optimized for high yield and purity, and it has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. FPU-1 has shown promise for the development of new cancer therapies and the treatment of various neurological disorders, and there are several future directions for research on this compound.
Métodos De Síntesis
The synthesis of FPU-1 involves the reaction of furan-2-carbaldehyde with pyrazin-2-amine to form 3-(furan-2-yl)pyrazin-2-amine. This compound is then reacted with 3-phenylpropylisocyanate to form 1-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-(3-phenylpropyl)urea (FPU-1). The synthesis of FPU-1 has been optimized for high yield and purity, making it a valuable compound for scientific research.
Aplicaciones Científicas De Investigación
FPU-1 has been studied extensively for its potential use in various scientific research applications. One area of research where FPU-1 has shown promise is in the field of cancer research. FPU-1 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. Additionally, FPU-1 has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
1-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-3-(3-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c24-19(22-10-4-8-15-6-2-1-3-7-15)23-14-16-18(21-12-11-20-16)17-9-5-13-25-17/h1-3,5-7,9,11-13H,4,8,10,14H2,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZKDLODHLAZPFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)NCC2=NC=CN=C2C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(3-phenylpropyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

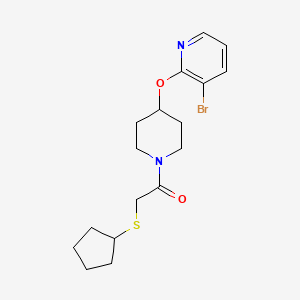
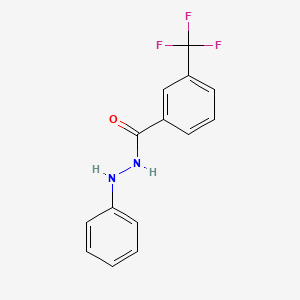
![N-cyano-N-[2-(ethanesulfonyl)ethyl]-3-ethylaniline](/img/structure/B2912366.png)
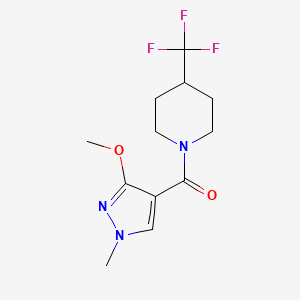
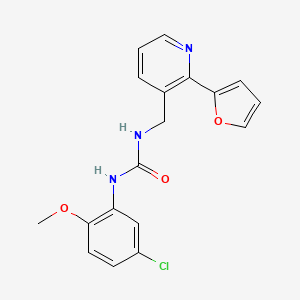
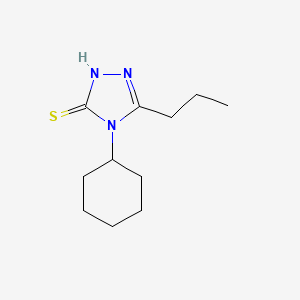
![2-[(1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B2912377.png)
![5-[(2-Chloro-6-fluorophenyl)methyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2912378.png)
![{1,1-dioxido-4-[3-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazin-2-yl}(4-methylpiperidin-1-yl)methanone](/img/structure/B2912380.png)
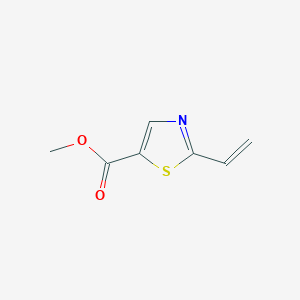
![(E)-N-(3-fluorobenzylidene)-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine](/img/structure/B2912383.png)
